N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide

Descripción

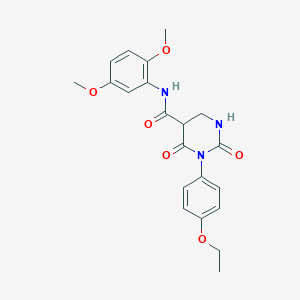

N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide is a synthetic carboxamide derivative featuring a 1,3-diazinane core substituted with aromatic groups. Its structure includes two methoxy groups at the 2- and 5-positions of one phenyl ring and an ethoxy group on the para-position of the second phenyl ring.

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6/c1-4-30-14-7-5-13(6-8-14)24-20(26)16(12-22-21(24)27)19(25)23-17-11-15(28-2)9-10-18(17)29-3/h5-11,16H,4,12H2,1-3H3,(H,22,27)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUKQZJCGNFQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(CNC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide (CAS Number: 863611-89-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 413.4 g/mol. Its structure features a diazinane core substituted with methoxy and ethoxy groups, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 863611-89-6 |

| Molecular Formula | C21H23N3O6 |

| Molecular Weight | 413.4 g/mol |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have shown efficacy against various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations. These compounds were compared to etoposide, a well-known chemotherapeutic agent, and demonstrated lower toxicity to normal cells while inducing apoptosis in cancer cells at the G1 phase of the cell cycle .

The proposed mechanism of action involves the inhibition of topoisomerase II enzymes, which are crucial for DNA replication and transcription. Inhibition of these enzymes leads to increased DNA damage and subsequent apoptosis in cancer cells. Molecular docking studies have supported these findings by demonstrating that these compounds can effectively bind to the active site of topoisomerase II .

Reactive Oxygen Species (ROS) Induction

Another significant aspect of the biological activity of this compound is its ability to induce reactive oxygen species (ROS) levels in cancer cells. The elevation of ROS is linked to oxidative stress and can trigger apoptotic pathways, further enhancing the anticancer effects of the compound .

Case Studies

A relevant study evaluated a series of compounds structurally related to this compound in vitro. The results indicated that certain derivatives showed potent selective inhibition of topoisomerase II without intercalating into DNA. The study also highlighted that these compounds exhibited low toxicity towards normal cells while effectively targeting cancerous cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several pesticide-related carboxamides. Below is a comparative analysis based on substituent effects and reported uses of analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Related Carboxamides

| Compound Name | Key Substituents | Use/Application |

|---|---|---|

| N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide (Target) | 2,5-dimethoxy, 4-ethoxy, 2,6-dioxo-diazinane | Not specified |

| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | 2,3-dichloro, ethoxymethoxy | Herbicide safener |

| N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | 2,4-difluoro, trifluoromethylphenoxy | Herbicide |

| N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) | 2,4-dimethyl, trifluoromethylsulfonylamino | Plant growth regulator |

Key Observations

Substituent Effects on Bioactivity: The target compound’s dimethoxy and ethoxy groups enhance lipophilicity compared to etobenzanid’s dichloro substituents, which may improve membrane permeability but reduce water solubility .

Functional Group Diversity: Unlike mefluidide (a plant growth regulator with sulfonamide linkage), the target’s 1,3-diazinane ring and carboxamide group suggest a distinct mode of action, possibly targeting enzymes like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO) .

Research Findings and Limitations

- Gaps in Evidence : The provided materials lack explicit data on the target compound’s synthesis, efficacy, or toxicity. Comparisons are extrapolated from structural analogs.

- Hypothetical Applications : Based on substituent analysis, the compound may exhibit herbicidal or fungicidal activity, but experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.